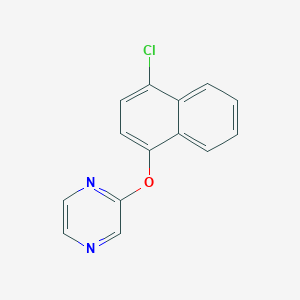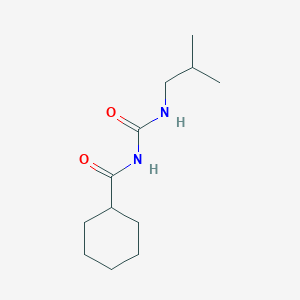
2-(4-Chloronaphthalen-1-yl)oxypyrazine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-(4-Chloronaphthalen-1-yl)oxypyrazine is a chemical compound that has gained significant attention in scientific research due to its unique properties and potential applications. This compound is synthesized through specific methods and has been studied for its mechanism of action, biochemical and physiological effects, and advantages and limitations for laboratory experiments.
Wirkmechanismus
The mechanism of action of 2-(4-Chloronaphthalen-1-yl)oxypyrazine is not fully understood, but it is believed to involve the inhibition of specific enzymes or proteins that are involved in various biological processes. For example, this compound has been found to inhibit the activity of cyclooxygenase-2 (COX-2), an enzyme that is involved in the production of inflammatory mediators.
Biochemical and Physiological Effects:
Studies have shown that 2-(4-Chloronaphthalen-1-yl)oxypyrazine has various biochemical and physiological effects. For example, this compound has been found to reduce the production of inflammatory mediators such as prostaglandins and cytokines, which are involved in the pathogenesis of various diseases. In addition, 2-(4-Chloronaphthalen-1-yl)oxypyrazine has been shown to inhibit the growth of cancer cells and exhibit anti-microbial activity.
Vorteile Und Einschränkungen Für Laborexperimente
One of the main advantages of using 2-(4-Chloronaphthalen-1-yl)oxypyrazine in laboratory experiments is its unique properties and potential applications in various scientific research areas. However, this compound also has some limitations, such as its low solubility in water and some organic solvents, which can make it difficult to use in some experiments.
Zukünftige Richtungen
There are several future directions for the study of 2-(4-Chloronaphthalen-1-yl)oxypyrazine. One potential direction is the development of novel drugs based on this compound for the treatment of various diseases such as cancer and inflammation. Another direction is the synthesis of new derivatives of 2-(4-Chloronaphthalen-1-yl)oxypyrazine with improved properties and potential applications. Additionally, further studies are needed to fully understand the mechanism of action and biochemical and physiological effects of this compound.
Synthesemethoden
The synthesis of 2-(4-Chloronaphthalen-1-yl)oxypyrazine involves the reaction of 4-chloronaphthalen-1-amine with 3-oxo-3,4-dihydro-2H-pyrazine-2-carboxylic acid in the presence of a base such as triethylamine. This reaction results in the formation of 2-(4-Chloronaphthalen-1-yl)oxypyrazine as a yellow solid with a melting point of 125-127°C.
Wissenschaftliche Forschungsanwendungen
2-(4-Chloronaphthalen-1-yl)oxypyrazine has been studied for its potential applications in various scientific research areas such as medicinal chemistry, organic synthesis, and material science. This compound has been found to exhibit anti-inflammatory, anti-tumor, and anti-microbial activities, making it a potential candidate for drug development. In addition, 2-(4-Chloronaphthalen-1-yl)oxypyrazine has been used as a building block for the synthesis of other compounds with potential biological activities.
Eigenschaften
IUPAC Name |
2-(4-chloronaphthalen-1-yl)oxypyrazine |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H9ClN2O/c15-12-5-6-13(11-4-2-1-3-10(11)12)18-14-9-16-7-8-17-14/h1-9H |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ACSYWUUHKVCCBS-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C(=CC=C2Cl)OC3=NC=CN=C3 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H9ClN2O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
256.68 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(4-Chloronaphthalen-1-yl)oxypyrazine | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![4-[1-[4-(2-Oxopyrrolidin-1-yl)phenyl]ethylcarbamoylamino]benzamide](/img/structure/B7535443.png)
![N-(3-imidazol-1-ylpropyl)-5,6-dimethyl-2-pyridin-3-ylthieno[2,3-d]pyrimidin-4-amine](/img/structure/B7535444.png)
![(4-Oxopyrimido[2,1-b][1,3]benzothiazol-2-yl)methyl 2-(4,4-dimethyl-2,5-dioxoimidazolidin-1-yl)acetate](/img/structure/B7535454.png)
![2-(2,3-dihydroindol-1-yl)-N-[[4-(4-fluorophenyl)oxan-4-yl]methyl]propanamide](/img/structure/B7535461.png)
![2-(2,3-dihydroindol-1-yl)-N-[[4-(4-methoxyphenyl)oxan-4-yl]methyl]propanamide](/img/structure/B7535468.png)
![4,5-Dichloro-2-[2-[4-(furan-2-carbonyl)piperazin-1-yl]-2-oxoethyl]pyridazin-3-one](/img/structure/B7535496.png)



![3-[3-Methyl-4-(3-methylphenyl)piperazine-1-carbonyl]benzonitrile](/img/structure/B7535529.png)


![4-[2-(4,5-Dichloro-6-oxopyridazin-1-yl)acetyl]-1,3-dihydroquinoxalin-2-one](/img/structure/B7535552.png)